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Executive Summary

Prax-562 (also known as Relutrigine) is a first-in-class, potent, and selective small molecule
inhibitor of persistent sodium current (INa) developed for the treatment of developmental and
epileptic encephalopathies (DEESs).[1][2][3] Preclinical data have demonstrated its robust
anticonvulsant activity across a range of in vitro and in vivo models. Notably, Prax-562 exhibits
a significantly improved therapeutic window compared to standard-of-care sodium channel
blockers, such as carbamazepine and lamotrigine, which is attributed to its preferential
inhibition of persistent INa over peak INa.[4][5] This selectivity for the pathological, disease-
state hyperexcitability of sodium channels suggests the potential for enhanced efficacy and
improved tolerability in clinical settings.[2][6][7]

Mechanism of Action: Preferential Inhibition of
Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action
potentials in neurons.[5] Gain-of-function mutations in genes encoding these channels, such as
SCN2A and SCNB8A, can lead to an increase in persistent sodium current, a subthreshold
depolarizing current that contributes to neuronal hyperexcitability and the generation of
seizures.[8]
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Prax-562 is designed to preferentially target this persistent INa.[1] This selective mechanism of
action aims to normalize neuronal firing in pathological states without significantly affecting
normal physiological activity, which is largely dependent on the peak sodium current.[4]

In Vitro Pharmacology
Potency and Selectivity

Patch-clamp electrophysiology studies in HEK-293 cells expressing various human sodium
channel isoforms have quantified the inhibitory activity of Prax-562. The data consistently show
a high potency for persistent INa and a significant preference for persistent over peak current
inhibition compared to other anti-seizure medications.[4]
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Selectivity
(Peak IC50 /
Compound Target IC50 (nM) . Reference
Persistent
IC50)
hNaV1.6
Prax-562 ] 141 >60x [4][5]
Persistent INa
hNaV1.6-
N1768D 75 - [4]
Persistent INa
hNaV1.6 Peak
_ >8,460 - [4]
INa (Tonic Block)
hNaV1.6 Peak
INa (Use-
271 - [4]
Dependent
Block, 10 Hz)
hNav1.1
_ 109 ~173x [4]
Persistent INa
hNaVv1.2
) 172 ~80x [4]
Persistent INa
hNaVv1.5
, 172 >174x [4]
Persistent INa
_ hNaV1.6
Carbamazepine ] 77,500 ~30x [4]
Persistent INa
o hNaV1.6
Lamotrigine - - [4]

Persistent INa

Table 1: In Vitro Inhibitory Activity of Prax-562 and Comparator Drugs.

Neuronal Excitability

In mouse brain slice preparations, Prax-562 demonstrated a reduction in evoked action
potential firing in hippocampal CA1 neurons. Importantly, this was achieved with minimal effect
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on the action potential amplitude, further supporting its limited inhibition of peak INa. In
contrast, carbamazepine produced a more pronounced reduction in both neuronal firing and
action potential amplitude at equivalent effective concentrations.[4]

Experimental Protocol: Whole-Cell Patch Clamp
Analysis

e Cell Lines: HEK-293 cells stably expressing human NaV isoforms (e.g., hNaV1.1, hNaV1.2,
hNaV1.5, hNaV1.6) or specific disease-associated variants (e.g., hNaV1.6-N1768D) were
used.[4][5]

» Recording: Whole-cell patch-clamp recordings were performed using an automated
electrophysiology platform (e.g., PatchXpress).[4]

» Voltage Protocols:

o Persistent INa: Cells were held at a membrane potential of -120 mV and depolarized for
200 ms to measure persistent current.[5]

o Tonic Block (Peak INa): Peak current was measured with stimuli applied at a low
frequency (e.g., 0.2 Hz) from a holding potential of -120 mV.[5]

o Use-Dependent Block (Peak INa): A train of short voltage steps at a higher frequency
(e.g., 10 Hz) was used to assess the block of peak current during periods of simulated
high neuronal activity.[4][5]

o Data Analysis: Concentration-response curves were generated to calculate the half-maximal
inhibitory concentration (IC50) for each compound.[4]
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Prax-562 Mechanism of Action
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Caption: Prax-562's preferential inhibition of persistent sodium current.

In Vivo Pharmacology
Anticonvulsant Efficacy in Acute Seizure Models

Prax-562 has demonstrated robust anticonvulsant activity in the maximal electroshock seizure
(MES) model in mice, a standard preclinical test with good predictive validity for clinical efficacy
against generalized tonic-clonic seizures.[4]

Tolerability and Protective Index

Tolerability was assessed by measuring spontaneous locomotor activity (sSLMA). Prax-562
exhibited a significantly wider protective index (Pl) compared to carbamazepine and
lamotrigine, indicating a better separation between efficacious and adverse effect dose levels.

[4]115]
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MES ED50 sLMA TD50 Protective
Compound Reference
(mgl/kg) (mgl/kg) Index (PI)
Prax-562 2 44 ~16 [9]
Carbamazepine 37.6 - ~55 [41[5]
Lamotrigine 26.5 - ~5.5 [41[5]

Table 2: In Vivo Efficacy, Tolerability, and Protective Index in Mice.

Efficacy in Genetic Models of Developmental and
Epileptic Encephalopathies (DEES)

Prax-562 has shown significant anticonvulsant effects in multiple genetic mouse models of

DEEs, highlighting its potential for broad applicability in these disorders.

e SCN2A and SCN8A Models: Prax-562 provided complete protection from spontaneous

seizures in Scn2aQ54 mice and from audiogenic-induced seizures in Scn8aN1768D/+ mice

at a dose of 10 mg/kg.[9]

» Non-NaV DEE Models: Prax-562 also demonstrated anticonvulsant activity in models with

mutations in non-sodium channel genes. It significantly delayed the onset of

pentylenetetrazol (PTZ)-induced seizures in Kcnq2K556E/+ and KenclR320H/+ mouse

models.[9]
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In Vivo Experimental Workflow
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Caption: Workflow for in vivo preclinical evaluation of Prax-562.

Experimental Protocols

o Maximal Electroshock Seizure (MES) Model:
o Animals: Wild-type male CD-1 mice.

o Administration: Prax-562 or vehicle administered by oral gavage 30 minutes prior to the
stimulus.
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o Stimulation: A transauricular electroshock (50 mA, 50 Hz, 0.8 s duration, 10 ms square
pulse width) was delivered.

o Endpoint: The presence or absence of a tonic hindlimb extension seizure was recorded.
Protection is defined as the abolition of the tonic hindlimb extension.

e Spontaneous Locomotor Activity (SLMA):

[¢]

Animals: Outbred CD-1 mice.[9]

[e]

Administration: Various doses of Prax-562 (e.g., 10-40 mg/kg) were administered.[9]

o

Measurement: Spontaneous locomotor activity was measured to assess tolerability. A
significant reduction in activity is considered an adverse effect.[9]

o

Endpoint: The dose that reduces sLMA by 50% (TD50) was calculated.[4]
e DEE Mouse Models:

o Scn2aQ54 (Spontaneous Seizures): Anticonvulsant activity was evaluated by comparing
the number of spontaneous seizures during a 30-minute pre-treatment period with the
number occurring during a 30-minute post-treatment period.

o Scn8aN1768D/+ (Audiogenic Seizures): Mice were treated with Prax-562 or vehicle by
oral gavage 60 minutes prior to an acoustic stimulus (15 kHz). The presence or absence
of a seizure was observed.

o Kcng2K556E/+ and KenclR320H/+ (PTZ-induced Seizures): Mice were pre-treated with
Prax-562 (10 mg/kg) or vehicle 60 minutes prior to the administration of PTZ (100 mg/kg,
s.c.). The latency to the first tonic-clonic seizure with hindlimb extension was measured
over a 40-minute observation period.

Conclusion

The preclinical pharmacology of Prax-562 demonstrates a compelling profile for a novel anti-
seizure medication. Its high potency and preferential inhibition of persistent sodium current
translate to robust anticonvulsant efficacy across multiple seizure models, including those
relevant to severe developmental and epileptic encephalopathies. The significantly improved
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protective index compared to standard-of-care sodium channel blockers suggests a wider
therapeutic window, which may lead to better tolerability and the potential for improved clinical
outcomes in patients with difficult-to-treat epilepsies.[4][5] These promising preclinical data
have supported the advancement of Prax-562 into clinical development.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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